molecular formula C31H20BrClN4O4 B11710880 6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one

6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one

Cat. No.: B11710880
M. Wt: 627.9 g/mol
InChI Key: YYQYWLHJQBGYRV-UHFFFAOYSA-N
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Description

6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, nitro, and carbonyl groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Bromine Atom: Bromination of the quinoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Coupling Reactions:

Chemical Reactions Analysis

6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds using boronic acids and palladium catalysts.

Scientific Research Applications

6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Modulation of Receptors: It can interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.

Comparison with Similar Compounds

6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one can be compared with similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.

    Phenylquinoline Derivatives: Compounds with a phenylquinoline structure, which are studied for their potential anticancer and antimicrobial activities.

Properties

Molecular Formula

C31H20BrClN4O4

Molecular Weight

627.9 g/mol

IUPAC Name

6-bromo-3-[2-(2-chlorobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H20BrClN4O4/c32-20-13-14-25-23(16-20)28(18-7-2-1-3-8-18)29(30(38)34-25)26-17-27(19-9-6-10-21(15-19)37(40)41)36(35-26)31(39)22-11-4-5-12-24(22)33/h1-16,27H,17H2,(H,34,38)

InChI Key

YYQYWLHJQBGYRV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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